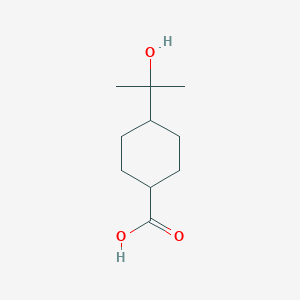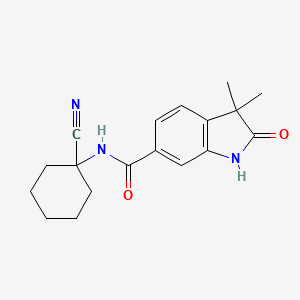
2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential application in the field of medicine.
Scientific Research Applications
Cyclopropane Derivatives in Medicinal Chemistry
Cyclopropane derivatives, such as 2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide, have been investigated for their potential in medicinal chemistry. For instance, Boztaş et al. (2019) conducted a study where they synthesized and evaluated bromophenol derivatives with a cyclopropyl moiety. These derivatives were found to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chiral Cyclopropane Units in Drug Development
Kazuta et al. (2002) highlighted the use of chiral cyclopropane units in drug development. They developed (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine, which could be useful for synthesizing various compounds with an asymmetric cyclopropane structure (Kazuta et al., 2002).
Acetamide Derivatives in Antimalarial Drug Synthesis
The synthesis of N-(2-hydroxyphenyl)acetamide, a related compound, has been explored by Magadum and Yadav (2018) for its role as an intermediate in the natural synthesis of antimalarial drugs. This study provides insights into the versatile applications of acetamide derivatives in drug synthesis (Magadum & Yadav, 2018).
Exploration of Chemical Properties and Reactions
Research has also focused on the chemical properties and reactions of cyclopropane and acetamide derivatives. For example, Spitzner and Swoboda (1986) investigated the synthesis of cyclopropylidene carboxylate esters and their reactivity, which could be relevant to understanding the chemical behavior of similar compounds like 2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide (Spitzner & Swoboda, 1986).
properties
IUPAC Name |
2-cyclopropyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-7-6-12-9-13(4-5-14(12)18)15(19)10-17-16(20)8-11-2-3-11/h4-7,9,11,15,19H,2-3,8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXGYMVIGTSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2708767.png)

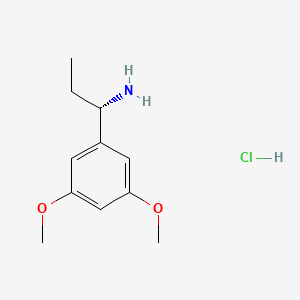
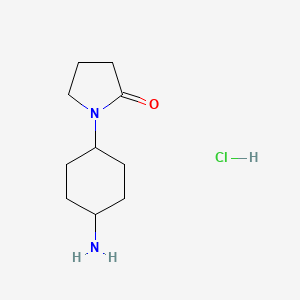
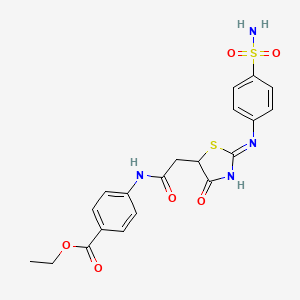
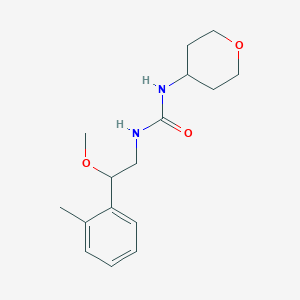
![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)
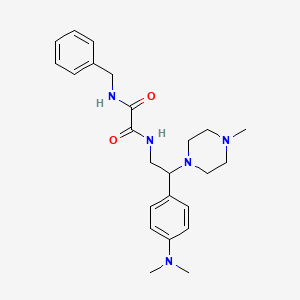


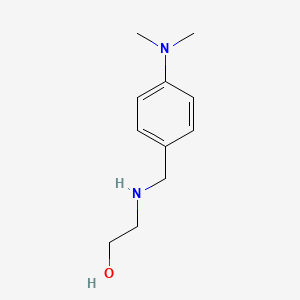
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)
